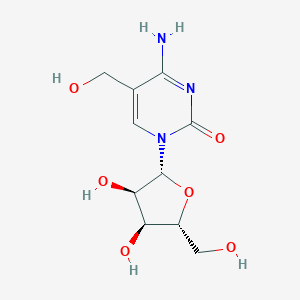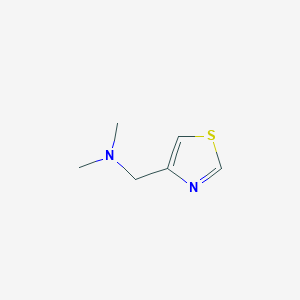
5-Hidroximetilcitidina
Descripción general
Descripción
5-Hydroxymethylcytidine is a modified nucleoside derived from cytidine, where a hydroxymethyl group is attached to the fifth carbon of the cytosine ring. This compound is a significant epigenetic marker found in both DNA and RNA, playing a crucial role in gene expression regulation and cellular differentiation .
Aplicaciones Científicas De Investigación
5-Hydroxymethylcytidine has numerous applications in scientific research:
Epigenetics: It serves as a marker for active DNA demethylation, playing a role in gene expression regulation.
Neuroscience: High levels are found in brain tissues, particularly in regions associated with cognitive functions.
Cancer Research: Its presence and levels are studied in various cancers to understand epigenetic changes associated with tumorigenesis.
Developmental Biology: It is involved in cellular differentiation and development, with significant roles in embryonic stem cells.
Mecanismo De Acción
Target of Action
5-Hydroxymethylcytidine (5hmC) is a modified base that is primarily found in mammalian DNA . It is a key epigenetic marker that regulates gene expression and can influence cell proliferation and differentiation . The primary targets of 5hmC are the DNA molecules in the cells .
Mode of Action
5hmC is produced from 5-methylcytosine (5mC) under the action of TET enzymes . This conversion is a part of DNA methylation, a crucial epigenetic modification in living organisms . The presence of 5hmC in DNA can affect the binding of proteins and other molecules to DNA, thereby influencing the transcription of genes .
Biochemical Pathways
The formation and transformation of 5hmC in DNA are part of the DNA methylation process . DNA methylation is a biochemical pathway that plays a vital role in regulating gene expression and maintaining genome stability . The conversion of 5mC to 5hmC by TET enzymes is a key step in this pathway .
Pharmacokinetics
It is known that 5hmc is naturally present in various types of cells in the body .
Result of Action
The presence of 5hmC in DNA can influence gene expression, cell proliferation, and differentiation . It has been observed that the overall level of 5hmC is significantly lower in tumor tissues compared to normal tissues, suggesting that a disruption in the genome-wide distribution of 5hmC may be involved in the development of tumors .
Action Environment
The action of 5hmC is influenced by various environmental factors. For instance, the distribution and biological function of 5hmC in RNA are associated with cellular development and differentiation . Moreover, the presence of 5hmC in DNA is tissue-specific, implying that it may be related to tissue-specific gene expression and functions .
Análisis Bioquímico
Biochemical Properties
5hmC is associated with cellular development and differentiation . It can be generated by oxidation of 5-methylcytosine, a reaction mediated by TET enzymes .
Cellular Effects
5hmC is associated with cellular development and differentiation . It is thought to regulate gene expression, influence cell proliferation, and differentiation processes . Reduction in the 5-Hydroxymethylcytidine levels have been found associated with impaired self-renewal in embryonic stem cells .
Molecular Mechanism
5hmC is produced from 5-methylcytosine in an enzymatic pathway involving three 5-methylcytosine oxidases, Ten-eleven translocation (TET)1, TET2, and TET3 . It is proposed to be involved in the regulation of gene expression, mRNA stability, and protein translation .
Temporal Effects in Laboratory Settings
The distribution and biological function of 5hmC in RNA remain largely unexplored due to the lack of suitable detection methods . It is known that the levels of 5hmC change over time, with the amount increasing with age, as shown in mouse hippocampus and cerebellum .
Dosage Effects in Animal Models
It is known that 5hmC plays a central role in Drosophila brain development .
Metabolic Pathways
5hmC is generated by oxidation of 5-methylcytosine, a reaction mediated by TET enzymes . This suggests that 5hmC is involved in the metabolic pathway of DNA methylation and demethylation.
Transport and Distribution
The distribution of 5hmC varies significantly depending on the cell type . The highest levels are found in neuronal cells of the central nervous system .
Subcellular Localization
5hmC is abundant in developing neurons where it specifically localizes to gene bodies of genes important for neuronal differentiation . This suggests that 5hmC may be directed to specific compartments or organelles in the cell.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxymethylcytidine typically involves the selective oxidation of 5-methylcytidine. One common method employs the use of peroxotungstate as an oxidizing agent to convert 5-methylcytidine to 5-hydroxymethylcytidine . The reaction conditions often include a controlled temperature and pH to ensure the selective oxidation without over-oxidation to other derivatives.
Industrial Production Methods
Industrial production of 5-Hydroxymethylcytidine may involve large-scale chemical synthesis using similar oxidation methods. The process is optimized for yield and purity, often involving multiple purification steps such as chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxymethylcytidine undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert 5-Hydroxymethylcytidine to 5-formylcytidine and 5-carboxylcytidine.
Reduction: Reduction reactions can revert it back to 5-methylcytidine under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidizing Agents: Peroxotungstate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Controlled temperature, pH, and solvent conditions to ensure selective reactions
Major Products
5-Formylcytidine: Formed through further oxidation.
5-Carboxylcytidine: Another oxidation product.
5-Methylcytidine: Formed through reduction.
Comparación Con Compuestos Similares
Similar Compounds
5-Methylcytidine: The precursor to 5-Hydroxymethylcytidine, involved in DNA methylation.
5-Formylcytidine: An oxidation product of 5-Hydroxymethylcytidine.
5-Carboxylcytidine: Another oxidation product in the demethylation pathway.
Uniqueness
5-Hydroxymethylcytidine is unique due to its role as an intermediate in the active DNA demethylation process. Unlike 5-Methylcytidine, which is associated with gene silencing, 5-Hydroxymethylcytidine is often linked to gene activation and dynamic regulation of gene expression .
Propiedades
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O6/c11-8-4(2-14)1-13(10(18)12-8)9-7(17)6(16)5(3-15)19-9/h1,5-7,9,14-17H,2-3H2,(H2,11,12,18)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEXJLMYXXIWPI-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347383 | |
| Record name | 5-(Hydroxymethyl)cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19235-17-7 | |
| Record name | 5-(Hydroxymethyl)cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione](/img/structure/B43996.png)











